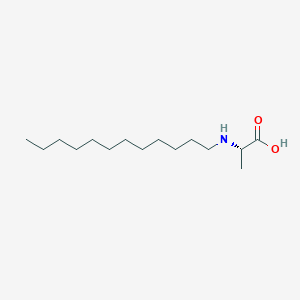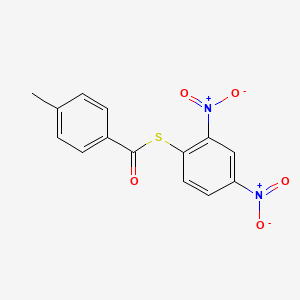
Benzenecarbothioic acid, 4-methyl-, S-(2,4-dinitrophenyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenecarbothioic acid, 4-methyl-, S-(2,4-dinitrophenyl) ester is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a benzenecarbothioic acid moiety, a 4-methyl group, and an S-(2,4-dinitrophenyl) ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioic acid, 4-methyl-, S-(2,4-dinitrophenyl) ester typically involves the esterification of benzenecarbothioic acid with 2,4-dinitrophenol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzenecarbothioic acid, 4-methyl-, S-(2,4-dinitrophenyl) ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzenecarbothioic acid, 4-methyl-, S-(2,4-dinitrophenyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzenecarbothioic acid, 4-methyl-, S-(2,4-dinitrophenyl) ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenecarbothioic acid, S-methyl ester
- Benzenecarbothioic acid, 4-methyl-, S-phenyl ester
- Benzenecarbothioic acid, 4-methyl-, S-(2-methylpropyl) ester
Uniqueness
Benzenecarbothioic acid, 4-methyl-, S-(2,4-dinitrophenyl) ester is unique due to the presence of the 2,4-dinitrophenyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in specific research applications where these properties are desired.
Propiedades
Número CAS |
35539-23-2 |
|---|---|
Fórmula molecular |
C14H10N2O5S |
Peso molecular |
318.31 g/mol |
Nombre IUPAC |
S-(2,4-dinitrophenyl) 4-methylbenzenecarbothioate |
InChI |
InChI=1S/C14H10N2O5S/c1-9-2-4-10(5-3-9)14(17)22-13-7-6-11(15(18)19)8-12(13)16(20)21/h2-8H,1H3 |
Clave InChI |
LLOXVQLCHFACKT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


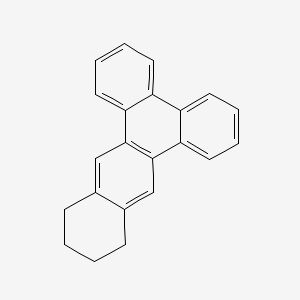
phosphanium bromide](/img/structure/B14687257.png)




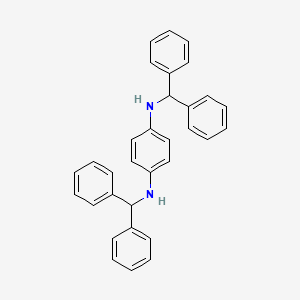




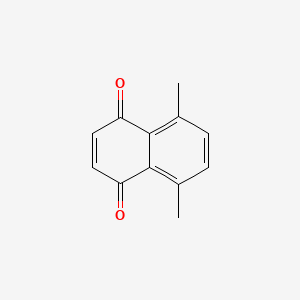
![Benzo[b]thiophene, 5-chloro-3-phenyl-](/img/structure/B14687322.png)
